Product packaging for Florfenicol(Cat. No.:CAS No. 73231-34-2)

Florfenicol

Cat. No.: B1672845
CAS No.: 73231-34-2
M. Wt: 358.2 g/mol
InChI Key: AYIRNRDRBQJXIF-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Florfenicol is a synthetic, broad-spectrum bacteriostatic antibiotic belonging to the amphenicol class and is a fluorinated analog of thiamphenicol and chloramphenicol . It is exclusively designed for veterinary medicine to overcome the shortcomings of its predecessors, particularly the risk of irreversible bone marrow depression in humans . Its primary mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby disrupting the activity of the enzyme peptidyl transferase . This mechanism grants it strong activity against a wide range of Gram-positive and Gram-negative bacteria, including key veterinary pathogens such as Mannheimia haemolytica , Pasteurella multocida , and Histophilus somni . Beyond its antimicrobial properties, this compound has also been reported to possess anti-inflammatory activity by reducing immune cell proliferation and cytokine production . In research settings, this compound is a critical compound for studying the treatment of bovine respiratory disease (BRD) and swine respiratory infections . It is also extensively used in aquaculture research for the control of bacterial diseases in fish . Furthermore, its role in investigating antibiotic resistance mechanisms is of significant scientific interest, as resistance genes have been identified despite the compound's exclusive veterinary use . Ongoing research explores novel delivery methods, including nanotechnology, to enhance its solubility, bioavailability, and targeted delivery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14Cl2FNO4S B1672845 Florfenicol CAS No. 73231-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIRNRDRBQJXIF-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045500
Record name Florfenicol
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Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73231-34-2, 76639-94-6
Record name Florfenicol
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Record name 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide
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Mechanisms of Antimicrobial Action

Ribosomal Binding and Protein Synthesis Inhibition

Florfenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. nih.govresearchgate.netnoahcompendium.co.uk This inhibition occurs at the ribosomal level, specifically through its interaction with the 70S bacterial ribosome. researchgate.netnih.govresearchgate.netncats.io

A key step in this compound's mechanism is its binding to the 50S ribosomal subunit. nih.govtaylorandfrancis.comnih.govresearchgate.netncats.iotoku-e.comavzvet.rufishersci.ca The 70S bacterial ribosome is composed of two subunits: the smaller 30S subunit and the larger 50S subunit. This compound specifically targets and binds to the 50S subunit. nih.govtaylorandfrancis.comnih.govresearchgate.netncats.iotoku-e.comavzvet.rufishersci.ca This binding occurs at the peptidyl transferase center (PTC), a crucial functional site within the ribosome responsible for peptide bond formation. researchgate.netbiorxiv.org this compound has been shown to tightly bind to the A site of the 23S rRNA, which is a component of the 50S subunit and forms part of the PTC. nih.govresearchgate.net

Following its binding to the 50S ribosomal subunit, this compound inhibits the enzyme peptidyl transferase. taylorandfrancis.comresearchgate.nettoku-e.comavzvet.ruasm.orgnih.govvin.commdpi.com Peptidyl transferase is essential for the formation of peptide bonds between adjacent amino acids during protein synthesis. researchgate.nettoku-e.comvin.com By blocking the activity of this enzyme, this compound prevents the elongation of peptide chains. researchgate.netncats.ioymaws.com This inhibition is achieved by perturbing the placement of the aminoacyl-tRNA at the A site of the PTC, thereby preventing the formation of the peptide bond. researchgate.net

The combined effects of binding to the 50S ribosomal subunit and inhibiting peptidyl transferase lead to a disruption of the translation process. noahcompendium.co.ukfrontiersin.orgnih.gov Translation is the process by which the genetic information encoded in mRNA is used to synthesize proteins. By interfering with peptidyl transferase activity at the ribosome, this compound prevents the accurate and efficient translation of mRNA. noahcompendium.co.uknih.gov This ultimately halts bacterial protein synthesis, inhibiting bacterial growth and proliferation. nih.govresearchgate.net

Inhibition of Peptidyl Transferase

Activity Spectrum against Bacterial Pathogens

This compound is recognized as a broad-spectrum antibiotic, demonstrating activity against a wide range of bacterial pathogens. nih.govresearchgate.nettaylorandfrancis.comnoahcompendium.co.ukresearchgate.netfrontiersin.orgpressbooks.pub This spectrum includes both Gram-positive and Gram-negative bacteria, as well as some atypical bacteria like mycoplasmas. taylorandfrancis.comdovepress.comresearchgate.netavzvet.rufrontiersin.org

This compound exhibits antibacterial activity against various Gram-positive bacterial groups. nih.govresearchgate.nettaylorandfrancis.comresearchgate.netfrontiersin.orgpressbooks.pub Examples of susceptible Gram-positive bacteria mentioned in the literature include Staphylococcus aureus and Streptococcus spp. taylorandfrancis.comdovepress.comavzvet.ru Studies have shown its effectiveness against Staphylococcus aureus in vitro. taylorandfrancis.comdovepress.com

This compound is also active against a significant number of Gram-negative bacterial groups. nih.govresearchgate.nettaylorandfrancis.comresearchgate.netfrontiersin.orgpressbooks.pub Susceptible Gram-negative bacteria include Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, Salmonella Typhimurium, Pasteurella species, and Actinobacillus species. taylorandfrancis.comdovepress.comavzvet.ru It has shown efficacy against important veterinary pathogens such as Actinobacillus pleuropneumoniae, Pasteurella multocida, Salmonella choleraesuis, Bordetella bronchiseptica, and Haemophilus spp. researchgate.netavzvet.rumdpi.com this compound has also demonstrated activity against Escherichia coli strains. taylorandfrancis.comdovepress.comfrontiersin.org In the context of bovine respiratory disease, this compound is indicated for infections associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni. vin.compressbooks.pubwikipedia.org For swine, it is indicated for respiratory infections caused by Actinobacillus pleuropneumoniae, Bordetella bronchiseptica, Glaesserella parasuis, P. multocida, and Streptococcus suis. mdpi.comwikipedia.org In aquaculture, it is used for the control of enteric septicemia in catfish and furunculosis in salmonids caused by Aeromonas salmonicida. nih.govwikipedia.org

Here is a summary of bacterial groups mentioned as susceptible to this compound:

Bacterial GroupExamples of Species MentionedGram Stain
Gram-Positive BacteriaStaphylococcus aureus, Streptococcus spp.Positive
Gram-Negative BacteriaEscherichia coli, Klebsiella pneumoniae, Proteus vulgaris, Salmonella Typhimurium, Pasteurella spp., Actinobacillus spp., Bordetella bronchiseptica, Haemophilus spp., Mannheimia haemolytica, Histophilus somni, Glaesserella parasuis, Aeromonas salmonicida, Fusobacterium necrophorum, Bacteroides melaninogenicusNegative
Atypical BacteriaMycoplasma spp. (M. hyopneumoniae, M. hyorhinis, M. mycoides)Atypical

This compound is a broad-spectrum bacteriostatic antibiotic used primarily in veterinary medicine for the treatment and prevention of bacterial infections in livestock and aquatic animals. researchgate.netmdpi.com It is a synthetic fluorinated analog of thiamphenicol (B1682257) and chloramphenicol (B1208). researchgate.netmdpi.com

This compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis. biotestlab.uaresearchgate.netadvacarepharma.com It achieves this by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial 70S ribosome. mdpi.comresearchgate.netmcmaster.ca This binding action interferes with the peptidyl transferase activity, an enzyme essential for the formation of peptide bonds between amino acids during protein elongation. mdpi.comresearchgate.net The inhibition of peptide bond formation ultimately disrupts protein synthesis within the bacterial cell, leading to a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction. researchgate.netadvacarepharma.combio-conferences.org At higher concentrations, this compound may exhibit bactericidal activity against some bacterial species. advacarepharma.com

Effectiveness against Specific Pathogens

This compound has demonstrated effectiveness against a variety of Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.netnih.gov

Effectiveness against Specific Pathogens (e.g., Escherichia coli, Pasteurella multocida, Staphylococcus aureus, Aeromonas salmonicida, Flavobacterium psychrophilum, Mycoplasma mycoides, Actinobacillus pleuropneumoniae, Streptococcus suis)

This compound is effective against a range of pathogens relevant to animal health. It has shown high in vitro activity against key respiratory pathogens in livestock, including Pasteurella multocida, Actinobacillus pleuropneumoniae, and Streptococcus suis. asm.orgnih.gov Studies have indicated that isolates of these bacteria were inhibited by low concentrations of this compound. asm.orgnih.gov

For Escherichia coli, this compound has shown antibacterial activity in in vitro studies. dovepress.comgoogle.com Inhibition zones and minimum inhibitory concentrations (MICs) have been determined for E. coli strains. dovepress.com

Pasteurella multocida is another pathogen against which this compound is highly effective. nih.govasm.orgnih.govgoogle.com It is a primary target bacterium for this compound treatment in both cattle and pigs for respiratory tract infections. asm.org

Staphylococcus aureus, a Gram-positive bacterium, is also susceptible to this compound. nih.govdovepress.comgoogle.com Studies have investigated the in vitro activity of this compound against S. aureus. researchgate.net

In aquaculture, this compound has proven effective against important fish pathogens such as Aeromonas salmonicida, the causative agent of furunculosis in salmonids. nih.govresearchgate.netfws.govfws.gov It has been shown to reduce specific mortalities caused by this bacterium. researchgate.net

Flavobacterium psychrophilum, which causes coldwater disease in freshwater-reared salmonids, is also susceptible to this compound. nih.govfws.govfws.govfrontiersin.org this compound is approved for controlling mortality in salmonids due to this pathogen. fws.govfws.gov

This compound is active against Mycoplasma species. biotestlab.uaadvacarepharma.combio-conferences.orgdovepress.com This includes activity against Mycoplasma mycoides, with MICs ranging from 0.5 to 8 µg/mL for isolates from small ruminants. researchgate.net

Actinobacillus pleuropneumoniae, a significant cause of respiratory disease in pigs, is highly susceptible to this compound. researchgate.netadvacarepharma.combio-conferences.orgnih.govasm.orgnih.govmdpi.com It is considered a key target bacterium for this compound use in swine. advacarepharma.comasm.org

Streptococcus suis, another important swine pathogen, is also effectively targeted by this compound. bio-conferences.orgasm.orgnih.govmdpi.comfrontiersin.org Studies have determined MIC values for this compound against S. suis isolates. mdpi.comfrontiersin.org

Summary of Effectiveness Against Specific Pathogens:

PathogenGram StainEffectiveness against this compoundRelevant Information
Escherichia coliNegativeEffectiveDemonstrated in vitro activity. dovepress.comgoogle.com
Pasteurella multocidaNegativeHighly EffectiveHigh in vitro activity; primary target in cattle and pigs. nih.govasm.orgnih.govgoogle.com
Staphylococcus aureusPositiveEffectiveSusceptible to this compound. nih.govdovepress.comgoogle.com
Aeromonas salmonicidaNegativeEffectiveEffective against furunculosis in salmonids. nih.govresearchgate.netfws.govfws.gov
Flavobacterium psychrophilumNegativeEffectiveEffective against coldwater disease in salmonids. nih.govfws.govfws.govfrontiersin.org
Mycoplasma mycoidesNot ApplicableEffectiveActive against Mycoplasma species, including M. mycoides. biotestlab.uaadvacarepharma.combio-conferences.orgdovepress.comresearchgate.net
Actinobacillus pleuropneumoniaeNegativeHighly EffectiveHigh in vitro activity; key target in pigs. researchgate.netadvacarepharma.combio-conferences.orgnih.govasm.orgnih.govmdpi.com
Streptococcus suisPositiveHighly EffectiveHigh in vitro activity; important swine pathogen. bio-conferences.orgasm.orgnih.govmdpi.comfrontiersin.org

Activity against Rickettsia and Chlamydia

This compound has been reported to have activity against certain types of Rickettsia and Chlamydia. biotestlab.uaadvacarepharma.comnih.govbiotestlab.ua These are atypical bacteria, and the effectiveness of this compound against them expands its spectrum of activity beyond typical Gram-positive and Gram-negative bacteria. advacarepharma.com

Pharmacokinetic and Pharmacodynamic Pk/pd Studies of Florfenicol

Pharmacokinetic Profiles across Animal Species

The pharmacokinetic profile of florfenicol has been investigated in numerous animal species, including cattle, pigs, horses, goats, sheep, camels, dogs, rabbits, broiler chickens, ducks, and various fish species. nih.govagriculturejournals.czresearchgate.netsemanticscholar.orgaphrc.orgnih.govfrontiersin.orgtandfonline.comnih.govnih.gov Variations in pharmacokinetic parameters are observed across these species, which can be attributed to differences in metabolism, analytical methods, and body size. agriculturejournals.cz

Absorption Characteristics

This compound is generally absorbed rapidly following administration, although the rate and extent of absorption can vary depending on the route of administration and the animal species. In dogs, after intramuscular (i.m.) administration, the time to reach maximum plasma concentration (Tmax) was approximately 1.50 hours. agriculturejournals.cz In donkeys, following single oral administration, this compound was rapidly absorbed with a Tmax of 0.68 hours. Broiler chickens also show rapid absorption after i.m. and oral administrations. nih.gov In rainbow trout, oral administration resulted in rapid absorption from the gut, with the highest concentration in the intestine observed at 16 hours post-administration. frontiersin.org

Distribution Patterns (e.g., tissue penetration, volume of distribution)

This compound is known to distribute widely into most organs and tissues after parenteral administration. avzvet.ru The volume of distribution at steady-state (Vdss) provides an indication of the extent of drug distribution into tissues. In dogs, the Vdss after intravenous (i.v.) administration was reported as 1.19 ± 0.15 L/kg. agriculturejournals.cz A study in beagle dogs reported a higher Vdss of 2.63 L/kg after i.v. injection, suggesting extensive distribution into well-perfused tissues. semanticscholar.org In male veal calves, the apparent volume of distribution after i.v. administration was 0.907 L/kg. In cross-bred calves, a Vdarea of 1.5 ± 0.06 L/kg was observed after i.v. administration, indicating fair distribution from blood to tissue. Rabbits showed a mean volume of distribution at steady-state of 0.57 L/kg after i.v. administration, suggesting rapid distribution. aphrc.orgnih.gov Broiler chickens exhibited a Vdss of 4.99 ± 1.11 L/kg and 3.50 ± 1.01 L/kg after i.v. injections of 15 and 30 mg/kg body weight, respectively. nih.gov

High concentrations of this compound have been measured in tissues such as urine, kidney, and bile in male veal calves. Concentrations in the brain, cerebrospinal fluid (CSF), and aqueous humor were found to be low. In broiler chickens, the highest tissue concentrations were found in the kidney, bile, lung, muscle, intestine, heart, liver, and spleen, with low concentrations in the brain, bone marrow, and fat. tandfonline.com In rainbow trout, this compound distributed to all organs and tissues, with concentrations in muscle and blood similar to serum, while fat tissue and the central nervous system had lower concentrations. nih.gov The metabolite, this compound amine, was also broadly disseminated throughout all tissues in rainbow trout, with the highest AUC(tissue/plasma) observed in the kidney. frontiersin.org

Metabolism Pathways and Metabolites (e.g., this compound Amine, Cytochrome P450 enzymes)

This compound is metabolized in the animal body. A major metabolite is this compound amine, which is formed through de-acetylation of this compound. This metabolic process primarily occurs in liver tissues, where active drug metabolism takes place. Cytochrome P450 (CYP450) enzymes, particularly CYP3A, are likely involved in the metabolism of this compound in the liver and potentially the kidneys. this compound amine is considered a bioactive product that helps trace the metabolism and efficacy of the parent compound. Studies have shown that this compound is partially transformed into various metabolites, with this compound amine being the most abundant. In donkeys, this compound amine was detected in plasma, urine, and feces after oral administration of this compound. The metabolite ratio was higher in rabbits compared to sheep, indicating a greater level of this compound metabolism in rabbits. In rainbow trout, this compound amine was eliminated more slowly than this compound. frontiersin.org

Bioavailability Studies (e.g., oral, intramuscular, intravenous administration)

Bioavailability (F) refers to the fraction of an administered dose that reaches the systemic circulation unchanged. The bioavailability of this compound varies depending on the route of administration and the animal species. In dogs, the bioavailability after i.m. administration was 44.70 ± 6.75%. agriculturejournals.cz In beagle dogs, a mean i.m. bioavailability of 103.9% was reported, which was higher than that observed in cattle, horses, camels, sheep, goats, and rabbits. semanticscholar.org Male veal calves showed a median bioavailability of 0.8888 (88.88%) after the first oral dose. Broiler chickens demonstrated high bioavailability after both i.m. (95-98%) and oral (94-96%) administrations, indicating almost complete absorption via these routes. nih.govtandfonline.com In rabbits, the absolute systemic bioavailability was 88.25% for i.m. administration and 50.79% for oral administration. aphrc.orgnih.gov In donkeys, oral administration resulted in a low degree of drug exposure, suggesting low bioavailability via this route, potentially linked to differences in body weight and species-specific cytochrome P450 enzymes. this compound showed high bioavailability (91-99%) in various fish species, including Atlantic salmon, cod, and Korean catfish, when administered through feed. frontiersin.org

Here is a summary of pharmacokinetic parameters for this compound across different species and routes of administration:

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (µg/mL)Elimination Half-life (h)Vdss (L/kg)Bioavailability (%)
Dogsi.v.30--3.09 ± 0.131.19 ± 0.15-
Dogsi.m.301.50 ± 0.353.05 ± 0.43--44.70 ± 6.75
Beagle Dogsi.v.10--4.922.63-
Beagle Dogsi.m.10--4.582.63103.9
Male Veal Calvesi.v.11--3.710.907-
Male Veal CalvesOral11--2.79 - 13.48-88.88 (first dose)
Cross-bred Calvesi.v.20-31.5 ± 1.45 (at 1 min)2.84 ± 0.071.5 ± 0.06-
Rabbitsi.v.30--1.540.57-
Rabbitsi.m.300.521.653.01-88.25
RabbitsOral300.515.142.57-50.79
Broiler Chickensi.v.15--2.84.99 ± 1.11-
Broiler Chickensi.v.30--3.023.50 ± 1.01-
Broiler Chickensi.m.30-3.82--96.6
Broiler ChickensOral30-3.20--55.3
DonkeysOral300.68 ± 0.090.13 ± 0.025.92 ± 3.25-Low
Common CarpOral-20.13721.400.30-

Pharmacodynamic Modeling and Efficacy Studies

Pharmacodynamic modeling and efficacy studies aim to relate this compound exposure (PK) to its antimicrobial effect (PD). The area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) is often used as a key pharmacodynamic index for this compound, indicating its time-dependent killing and persistent effects. frontiersin.orgfrontiersin.org

In pigs, PK/PD modeling has been used to predict doses for treating pneumonia caused by Actinobacillus pleuropneumoniae and Pasteurella multocida. Studies have shown that this compound exhibits bactericidal effects against Streptococcus suis in pigs and P. multocida in pigs and calves when specific AUC0-24h/MIC values are achieved in serum or other matrices. frontiersin.orgfrontiersin.org For Streptococcus suis in pigs, a bactericidal effect was observed when the AUC0-24h/MIC in serum reached 44.02. frontiersin.orgfrontiersin.org In calves, this compound showed a bactericidal effect in serum, transudates, and exudates with AUC0-24h/MIC values of 18.06, 17.34, and 17.86, respectively, against pneumonia pathogens. frontiersin.orgfrontiersin.org

In vitro time-killing curves have been used to assess the concentration-dependent activity of this compound. frontiersin.org For P. multocida in ducks, 2x MIC achieved a bactericidal effect at an initial bacterial concentration of 10^6 CFU/ml, while 4x MIC was required at 10^8 CFU/ml. frontiersin.org

PK/PD modeling has also been applied to determine optimal dosing regimens in fish, considering factors like water temperature and pathogen susceptibility. Studies in Nile tilapia have shown that calculated optimal dosages vary significantly based on temperature and target MIC levels.

These studies highlight the importance of integrating PK and PD data to determine appropriate dosing strategies for this compound in different animal species and for various pathogens to maximize efficacy and potentially minimize the development of resistance. frontiersin.orgfrontiersin.org

Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after incubation. Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial that kills 99.9% of the initial bacterial inoculum. These in vitro parameters are fundamental to assessing the potency of this compound against various bacteria.

Studies have determined MIC and MBC values for this compound against a range of pathogens. For instance, in one study, the MIC of this compound against Streptococcus agalactiae serotype Ib was 4 μg/mL, while for serotype III, it was 5 μg/mL. The MBC for S. agalactiae serotype Ib was 8 μg/mL, and for serotype III and Francisella orientalis, it was 128 μg/mL . For F. orientalis, the MIC was reported as 128 μg/mL .

For bovine respiratory disease (BRD) pathogens, in vitro studies have assessed this compound's bactericidal activity by determining the concentration and duration of exposure required for a 3 log10 reduction in colony-forming units or by establishing the MBC:MIC ratio . An MBC:MIC ratio between 1:1 and 2:1 suggests a drug is bactericidal against a specific pathogen . This compound has demonstrated bactericidal activity against strains of Mannheimia haemolytica and Histophilus somni, with MBC:MIC ratios and killing curves supporting this activity . Against H. somni, exposure to 0.5 µg/mL (1X MIC90) for eight hours resulted in a greater than three log reduction in viable counts for 80% of isolates, and within 10 hours for 100% of isolates .

Studies in pigs have also investigated MIC and MBC values for pathogens like Actinobacillus pleuropneumoniae and Pasteurella multocida. Mean broth MICs were reported as 0.38 μg/mL for A. pleuropneumoniae and 0.42 μg/mL for P. multocida .

PK/PD Indices (e.g., AUC/MIC, T>MIC)

PK/PD indices integrate pharmacokinetic and pharmacodynamic data to predict the likelihood of therapeutic success. Commonly used indices for this compound, a time- and concentration-dependent antibiotic, include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the time the drug concentration remains above the MIC (T>MIC) . Studies have demonstrated that AUC/MIC is often the best PK/PD index for predicting the clinical efficacy of this compound, particularly for long-acting formulations .

For pig pneumonia pathogens, P. multocida and A. pleuropneumoniae, average this compound concentrations in plasma remained at least 2.5-fold greater than MICs for 48 hours after dosing, and T>MIC ranged from 35.5 to 41.3 hours for both broth and serum values . PK/PD modeling from in vitro time-kill curves established serum breakpoint values for the AUC24h/MIC index for different levels of growth inhibition. For P. multocida, mean AUC24h/MIC values for bacteriostasis and 3 and 4 log10 reductions in bacterial count were 25.7, 40.2, and 47.0 h, respectively. For A. pleuropneumoniae, the corresponding values were 24.6, 43.8, and 58.6 h .

In cattle, the PK/PD cut-off (PK/PDCO) value for this compound against Pasteurella multocida and Mannheimia haemolytica for both AUC/MIC and T>MIC was determined to be 1 mg/L based on Monte Carlo simulations using pharmacokinetic data from calves .

Studies in pigs investigating this compound against Streptococcus suis in synovial fluid and plasma reported AUC24h/MIC values. Based on an intramuscular dose of 30 mg/kg, the AUC24h/MIC50 and AUC24h/MIC90 values in pig plasma were 51.45 ± 9.95 h and 12.86 ± 2.49 h, respectively. In synovial fluid, these values were 20.95 ± 8.47 h and 5.24 ± 2.12 h, respectively . The AUC24h/MIC values required for a bacteriostatic effect in synovial fluid, plasma, and Mueller-Hinton broth were 22.22 h, 22.42 h, and 14.21 h, respectively . For bactericidal activity (E = -3), the corresponding values were 76.88 h, 86.49 h, and 163.16 h .

In ducks infected with Pasteurella multocida, AUC0-24h/MIC was identified as the optimal PK/PD parameter . The magnitude of AUC0-24h/MIC and Cmax/MIC required for a 3 log10 CFU/ml bacterial killing effect was 34.84 h and 4.74, respectively .

Here is a summary of some PK/PD index targets for this compound:

PathogenAnimal SpeciesPK/PD IndexTarget Value (Broth)Target Value (Serum/Plasma)EffectSource
P. multocidaPigAUC24h/MIC25.7 h25.7 hBacteriostasis
P. multocidaPigAUC24h/MIC40.2 h40.2 h3 log10 reduction
P. multocidaPigAUC24h/MIC47.0 h47.0 h4 log10 reduction
A. pleuropneumoniaePigAUC24h/MIC24.6 h24.6 hBacteriostasis
A. pleuropneumoniaePigAUC24h/MIC43.8 h43.8 h3 log10 reduction
A. pleuropneumoniaePigAUC24h/MIC58.6 h58.6 h4 log10 reduction
P. multocidaCattleAUC/MICNot specified1 mg/LPK/PD Cut-off
M. haemolyticaCattleAUC/MICNot specified1 mg/LPK/PD Cut-off
S. suisPigAUC24h/MIC14.21 h22.42 h (Plasma), 22.22 h (Synovial Fluid)Bacteriostasis
S. suisPigAUC24h/MIC163.16 h86.49 h (Plasma), 76.88 h (Synovial Fluid)Bactericidal
Riemerella anatipestiferDuckAUC24h/MICNot specifiedNot specified3 log10 reduction
Riemerella anatipestiferDuckCmax/MICNot specifiedNot specified3 log10 reduction

Correlation of PK/PD with Clinical Efficacy

The ultimate goal of PK/PD studies is to correlate in vitro findings and PK/PD index values with clinical outcomes. While in vitro and ex vivo studies provide valuable predictions, in vivo studies and clinical trials are essential to confirm these correlations .

Studies in pigs have shown a favorable anti-infectious effect of this compound oral forms, with a significant drop in mortality observed in field trials treating Porcine Respiratory Disease Complex (PRDC) and mixed pneumoenteric infections . Meta-analyses of studies in pigs with PRDC have indicated that this compound usage reduces mortality and improves clinical signs, lung lesions, and resolution of Actinobacillus pleuropneumoniae .

For Streptococcus suis infections in pigs, PK/PD integration suggests that intramuscular administration with an appropriate dosing regimen could be bacteriostatic in synovial fluid if the MIC value of the strain is within a certain range (e.g., 1-2 µg/mL) .

In ducks, while AUC0-24h/MIC in serum correlated well with efficacy in each organ, the concentration in the target organ was found to be what influenced bacterial reduction . The PK/PD surrogate values for a bactericidal effect against P. multocida in ducks varied depending on the strain and the target organ (liver or lung) .

These findings highlight the importance of considering species-specific pharmacokinetics and target tissue concentrations when correlating PK/PD indices with clinical efficacy.

Comparative Pharmacokinetics

The pharmacokinetics of this compound have been investigated in various animal species, including cattle, pigs, sheep, goats, rabbits, dogs, equines, chickens, turkeys, ducks, fish, camels, and llamas . Significant differences in pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion, have been observed between species .

Species-Specific Differences in Metabolism and Disposition

Interspecies variation in drug pharmacokinetics is a significant factor in veterinary pharmacology . These differences can be attributed to variations in physiological factors, metabolic enzyme activity, and genetic polymorphisms .

This compound is a lipophilic drug primarily metabolized in the liver by the cytochrome P450 (CYP450) system . Studies have shown that the specific CYP450 isoforms involved in this compound metabolism can differ between species . For instance, CYP1A has been identified as a primary enzyme in rats, while P-glycoprotein (P-gp) and/or CYP3A may play a crucial role in rabbits . In chickens, CYP3A is likely involved .

This compound is partially transformed into various metabolites, with this compound amine (FFC-a) being a major metabolite . The level of this compound metabolism and the resulting metabolite concentrations can vary significantly between species . For example, studies comparing sheep and rabbits found that rabbits exhibited a higher level of this compound metabolism compared to sheep, resulting in significantly higher plasma and tissue concentrations of this compound amine in rabbits . The metabolite ratio (metabolite AUC to parent drug AUC) was also higher in rabbits (12.7 ± 3.07%) compared to sheep (3.99 ± 0.87%) .

In tilapia, this compound metabolism primarily follows an oxidative pathway through this compound alcohol (FFOH) to this compound amine (FFA), with the reductive pathway playing a minor role . Higher concentrations of this compound were observed in skin/muscle compared to the liver, suggesting rapid hepatic conversion and tissue deposition . Water temperature also influenced the metabolic process in tilapia, with elevated temperatures accelerating the conversion of this compound to FFOH .

Differences in elimination half-life and clearance have also been noted across species. For example, after intravenous administration, the elimination half-life and AUC were higher in sheep than in rabbits, while total plasma clearance was higher in rabbits . This indicates faster elimination of this compound in rabbits compared to sheep . The elimination half-life of this compound in dogs has been reported with variations between studies, potentially due to differences in commercial preparations and analytical methods .

The volume of distribution at steady-state (Vdss) also varies across species, indicating differences in tissue penetration and distribution . For instance, Vdss values have been reported around 1.20 l/kg in pigs, 1.45 l/kg in dogs, and 1.51 l/kg in chickens, while differing values have been observed in sheep and goats .

These species-specific differences in metabolism and disposition underscore the necessity of conducting pharmacokinetic studies in each target species to establish appropriate dosing regimens and predict drug behavior accurately.

Antimicrobial Resistance to Florfenicol

Mechanisms of Resistance

Resistance to florfenicol can be conferred by several antibiotic resistance genes (ARGs), such as floR, cfr, fexA, fexB, and optrA. Multidrug efflux pumps also play a significant role in this compound resistance. Unlike some other phenicols like chloramphenicol (B1208), this compound is not affected by enzymatic modification by bacterial chloramphenicol acetyltransferases (CATs).

Efflux Pumps

Efflux pumps are a major mechanism of resistance to this compound, actively transporting the antibiotic out of the bacterial cell. Several genes encoding these efflux pumps have been identified and are associated with this compound resistance in various bacterial species.

floR Gene and FloR Protein

The floR gene is a predominant determinant of this compound resistance, particularly in Gram-negative bacteria. It was first reported in an epidemic strain of Salmonella enterica serovar Typhimurium in 1999. The floR gene encodes the FloR protein, which functions as a proton motive force (PMF)-driven efflux pump. This protein has 12 hydrophobic transmembrane regions and actively removes both this compound and chloramphenicol from bacterial cells.

The floR gene has been found in various bacterial species, including Salmonella enterica, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Photobacterium damselae, and Vibrio cholerae. Its distribution is often linked to mobile genetic elements such as plasmids and transposons, facilitating its dissemination among different bacteria. For instance, floR has been found on transposon TnfloR in Escherichia coli. Studies have shown a high prevalence of the floR gene in this compound-resistant Escherichia coli isolates from various animal sources.

Bacterial SpeciesGeneAssociated Mobile ElementSource/Context
Salmonella entericafloRSGI1, plasmidsEpidemic strains (e.g., DT104), various serovars
Escherichia colifloRChromosome, plasmids, TnfloRCattle, poultry, pigs, clinical isolates
Klebsiella pneumoniaefloRIncC plasmid R55
Proteus mirabilisfloRChromosomeClinical isolates
Photobacterium damselaefloRPlasmid RSF1010-likeFish pathogen (P. piscicida)
Vibrio choleraefloRSXT element
Pseudomonas aeruginosafloRTn4371-like ICEClinical isolates

Research in this compound-resistant Escherichia coli isolates from bovine diarrhea found that the flo gene (closely related to floR) was present in isolates with higher this compound MICs. Similarly, a study on multidrug-resistant Enterobacterales from pets indicated that the plasmid-mediated floR gene was a significant contributor to this compound resistance.

fexA and fexB Genes

The fexA and fexB genes are phenicol exporter genes primarily associated with this compound and chloramphenicol resistance in Gram-positive bacteria.

The fexA gene was initially identified in Staphylococcus lentus, located on a plasmid, and confers resistance to both this compound and chloramphenicol. It encodes an efflux pump belonging to the major facilitator superfamily (MFS). fexA is routinely correlated with Staphylococcus spp., Enterococcus spp., and Bacillus spp.

The fexB gene is also a phenicol-specific exporter gene strongly related to Enterococcus spp. Studies have identified plasmids carrying fexB along with other resistance genes like poxtA in this compound-resistant Enterococcus avium, Enterococcus faecium, and Enterococcus faecalis isolates.

Bacterial SpeciesGene(s)Associated Mobile ElementContext
Staphylococcus lentusfexAPlasmid pSPCFS2
Enterococcus aviumfexBPlasmidThis compound-treated piglets
Enterococcus faeciumfexBPlasmidThis compound-treated piglets
Enterococcus faecalisfexBPlasmidThis compound-treated piglets
Staphylococcus spp.fexAGenerally correlated
Enterococcus spp.fexA, fexBGenerally correlated, strongly related
Bacillus spp.fexAGenerally correlated

Research on coagulase-negative Staphylococcus (CoNS) isolates from animals revealed the presence of fexA, fexB, and cfr genes, with fexA being the most prevalent.

pexA Gene

The pexA gene is another phenicol-specific exporter gene that has been identified as mediating reduced susceptibility to this compound and chloramphenicol. It was discovered through functional metagenomics in Alaskan soil. The predicted PexA protein is similar in structure to efflux pumps of the major facilitator superfamily (MFS). While initially found in uncultured bacteria from soil, its prevalence and distribution in clinically relevant bacteria are still being investigated.

AcrAB-TolC Multidrug Efflux System (acrB, tolC genes)

The AcrAB-TolC system is a tripartite multidrug efflux pump found in Gram-negative bacteria like Escherichia coli and Salmonella enterica. It consists of an inner membrane transporter (AcrB), a periplasmic adaptor protein (AcrA), and an outer membrane channel (TolC). This system provides intrinsic resistance to a wide range of structurally unrelated compounds, including some antibiotics.

While FloR is a dedicated this compound efflux pump, the AcrAB-TolC system can also contribute to this compound resistance, particularly at higher levels. Studies in Salmonella enterica serovar Typhimurium DT104 have shown that functional AcrAB-TolC is required for high-level resistance to chloramphenicol-florfenicol, even in the presence of the FloR efflux pump. Inactivation of acrB or tolC genes in these strains resulted in a significant reduction in this compound resistance levels.

Mutations in regulatory genes like acrR can lead to increased expression of the AcrAB-TolC system, contributing to increased resistance to various antibiotics, including phenicols.

Modulation of Efflux Pumps by this compound

This compound can potentially modulate the activity or expression of efflux pumps. Research in Piscirickettsia salmonis, a fish pathogen, indicated that exposure to tolerated maximal concentrations of this compound could modulate the expression of RND (Resistance-Nodulation-Division) family efflux pump genes, specifically acrAB, leading to increased efflux pump activity. This suggests that this compound exposure might induce or enhance the activity of these pumps, contributing to resistance.

However, some studies investigating the potential of this compound to modulate efflux pumps in other bacteria, such as Pasteurella multocida, using ethidium (B1194527) bromide accumulation assays, showed only a marginal increase in accumulation, suggesting a limited role as a direct efflux pump inhibitor at tested concentrations. The interaction between this compound and efflux pump modulation appears to be complex and may vary depending on the bacterial species and the specific efflux system involved.

Ribosomal Methylation and Ribosome Protection Proteins

Resistance to this compound can arise through modifications of the ribosomal target site or via the action of ribosome protection proteins. These mechanisms interfere with the binding of this compound to the ribosome, thereby preventing it from inhibiting protein synthesis.

cfr Gene (e.g., Mammaliicoccus sciuri, Staphylococcus sciuri)

The cfr gene is a significant determinant of resistance to this compound and other antibiotics targeting the peptidyl transferase center (PTC) of the ribosome, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA) . The cfr gene encodes an rRNA methyltransferase that modifies the universally conserved adenine (B156593) residue at position 2503 (A2503) in the 23S ribosomal RNA (rRNA) of the 50S subunit . This modification involves the addition of a methyl group at the C-8 position of A2503 (m⁸A2503) .

The Cfr-mediated methylation at A2503 confers resistance by interfering with drug binding to the ribosome. This interference can be due to direct steric hindrance by the methyl group or by inducing a conformational change in the ribosomal structure near the binding site . The cfr gene was initially identified on a multiresistance plasmid (pSCFS1) in Staphylococcus sciuri isolates of animal origin during surveillance studies for this compound resistance . It has since been found in various bacterial species, including Mammaliicoccus sciuri, and is often located on mobile genetic elements, facilitating its spread .

optrA Gene

The optrA gene encodes an ATP-binding cassette (ABC) transporter protein that confers transferable resistance to oxazolidinones and phenicols, including this compound . OptrA is considered a ribosome protection protein. While the precise mechanism is still being elucidated, ABC-F proteins like OptrA are thought to bind to the ribosome and displace the bound antibiotic or prevent its binding, thereby allowing protein synthesis to proceed .

The optrA gene has been identified in various bacterial species, particularly in enterococci of both human and animal origin . Its presence is often associated with resistance to both this compound and linezolid (B1675486), a critically important oxazolidinone used in human medicine, raising concerns about cross-resistance and the potential for dissemination from animal to human populations . Studies have characterized the genetic context of optrA, finding it embedded in transposition units integrated into plasmids or the bacterial chromosome .

poxtA Gene

The poxtA gene is another transferable resistance determinant that contributes to resistance to phenicols (including this compound), oxazolidinones, and tetracyclines . Similar to optrA, poxtA is believed to encode a ribosome protection protein .

The poxtA gene has been found in various bacterial species, including Enterococcus faecium and other enterococci, often co-harbored with optrA in some isolates . The genetic environment of poxtA often involves insertion sequences, suggesting its mobility and potential for dissemination .

Target Site Modifications (e.g., 23S rRNA, ribosomal proteins L3 and L4)

In addition to ribosomal methylation and protection proteins, resistance to this compound can also arise from mutations in the ribosomal target site itself, specifically in the 23S rRNA and ribosomal proteins L3 and L4 . This compound binds to the PTC of the 50S ribosomal subunit, and alterations in this region can reduce or abolish its binding affinity.

Mutations in domain V of the 23S rRNA are a common mechanism of resistance to antibiotics targeting the PTC, including oxazolidinones and phenicols . Specific nucleotide substitutions in the 23S rRNA genes can lead to decreased susceptibility to this compound .

Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) have also been associated with resistance to antibiotics binding at the PTC, including linezolid and tiamulin, which have overlapping binding sites with this compound . While the primary resistance mechanism of these mutations might be directed towards other PTC-targeting antibiotics, they can contribute to reduced susceptibility or high-level resistance in conjunction with other mechanisms like Cfr-mediated methylation . Studies have investigated the combined effect of Cfr and L3 mutations on antibiotic resistance, suggesting a potential synergistic impact .

Epidemiology and Dissemination of Resistance

The dissemination of this compound resistance genes is a significant concern, driven primarily by horizontal gene transfer (HGT) facilitated by mobile genetic elements (MGEs) .

Horizontal Gene Transfer (HGT) and Mobile Genetic Elements (MGEs) (e.g., plasmids, transposons, integrons)

HGT allows bacteria to acquire genetic material, including antibiotic resistance genes, from other bacteria . MGEs play a crucial role as vehicles for this transfer, enabling the rapid spread of resistance determinants within and between bacterial populations and across different environments .

Plasmids: Plasmids are extrachromosomal DNA molecules that can replicate independently and are frequently involved in the transfer of antibiotic resistance genes through conjugation . Resistance genes like cfr, optrA, and poxtA are often found located on plasmids, contributing to their mobility and dissemination among diverse bacterial hosts . Studies have characterized plasmids carrying these genes, highlighting their presence in various bacterial species and environments, including livestock and environmental water sources . The presence of resistance genes on conjugative plasmids allows for their transfer to susceptible bacteria upon contact.

Transposons: Transposons are DNA sequences that can move from one location in the genome to another, either within the same DNA molecule or to a different one . They can carry antibiotic resistance genes and insert them into plasmids or bacterial chromosomes . Transposons, such as Tn6674-like elements, have been found to carry the optrA gene, facilitating its integration into the chromosome or plasmids . The genetic context of resistance genes often involves flanking insertion sequences (IS elements) and transposase genes, indicative of their mobility via transposition .

Integrons: Integrons are genetic elements capable of capturing and expressing genes, often in the form of mobile gene cassettes . While less frequently highlighted in the context of this compound-specific resistance genes like cfr, optrA, or poxtA compared to efflux genes like floR, integrons are important MGEs that can contribute to the accumulation and dissemination of various resistance genes, potentially including those that confer reduced susceptibility to this compound or co-exist on the same genetic platforms . Integrons provide a mechanism for the efficient integration and expression of acquired resistance genes .

The co-localization of multiple resistance genes on the same MGEs, such as multiresistance plasmids, further contributes to the spread of resistance to multiple antibiotics simultaneously, including this compound . The extensive use of this compound in animal agriculture is considered a selective pressure that promotes the emergence and dissemination of resistance genes like optrA in animal populations and the environment, posing a potential threat to human health through the food chain and environmental pathways .

Here is a data table summarizing some of the key resistance genes and their associated mechanisms:

Resistance GeneMechanismAssociated Antibiotics (including this compound)Examples of Associated BacteriaMobile Genetic Elements Involved
cfrRibosomal RNA Methylation (m⁸A2503 in 23S rRNA)Phenicols, Oxazolidinones, Lincosamides, Pleuromutilins, Streptogramin AStaphylococcus spp. (S. sciuri, M. sciuri, S. aureus), Enterococcus spp., Escherichia coliPlasmids, Transposons
optrARibosome Protection Protein (ABC-F)Oxazolidinones, PhenicolsEnterococcus spp. (E. faecalis, E. faecium, E. hirae, E. raffinosus), Staphylococcus spp.Plasmids, Transposons
poxtARibosome Protection ProteinPhenicols, Oxazolidinones, TetracyclinesEnterococcus spp. (E. faecium, E. durans), Companilactobacillus farciminisPlasmons, Insertion Sequences

Detailed Research Findings:

Studies have investigated the prevalence and genetic context of these resistance genes in various settings. For example, a study on this compound-resistant enterococci from flowing surface water in Switzerland found optrA in 8 out of 10 isolates and poxtA in 3 isolates, with one isolate carrying both genes. The genes were often found on plasmids or integrated into the chromosomal radC gene, frequently associated with insertion sequences . Another study on enterococci from beef cattle and veal calves in Switzerland detected optrA in 90% of this compound-resistant isolates and poxtA in 21%, but did not find cfr in these isolates . These findings highlight the widespread presence of these resistance determinants in different animal populations and environments.

The association of these resistance genes with MGEs underscores the importance of monitoring their dissemination. The identification of plasmids carrying cfr, optrA, and poxtA in diverse bacterial species and geographical locations emphasizes the potential for rapid spread through HGT, contributing to the global challenge of antimicrobial resistance .

Co-selection of Multi-drug Resistance Genes

The use of this compound has been demonstrated to co-select for resistance genes to other, often unrelated, antimicrobial classes. This phenomenon contributes to the rise of multidrug-resistant (MDR) bacteria. Studies have shown that this compound treatment can select for genes conferring resistance to aminoglycosides, beta-lactams, sulfonamides, tetracyclines, and oxazolidinones .

Research in piglets treated with this compound revealed that, in addition to selecting for this compound resistance genes such as floR, fexA, and fexB, genes conferring resistance to aminoglycosides, beta-lactams, and sulfonamides were also selected for up until weaning at 21 days of age . This compound-resistant Escherichia coli isolates from these piglets were found to carry plasmids harboring floR alongside genes like tet(A) (tetracycline), aph(6)-Id and aph(3″)-Ib (aminoglycosides), sul2 (sulfonamide), and blaTEM-1 or blaCMY-2 (beta-lactams) . Similarly, a plasmid carrying fexB and poxtA (phenicols and oxazolidinones) was identified in this compound-resistant Enterococcus isolates from treated piglets .

Chromosomal point mutations in genes such as acrB, acrR, emrR, and robA, which are associated with resistance and regulation, are thought to activate multiple drug efflux pumps, leading to increased phenotypic resistance to various drugs . Studies using the Microbial Evolution and Growth Arena (MEGA-plate) method demonstrated that this compound can select for resistance to fluoroquinolone antibiotics (resulting in a 167-fold increase in MIC values) and cephalosporins (with a 67-fold increase in MIC values) .

The presence of this compound resistance genes on mobile genetic elements, including plasmids, transposons, or integrons, facilitates their rapid dissemination among various bacterial species through horizontal gene transfer (HGT) . This mobility is a key factor in the co-selection and spread of multidrug resistance .

Prevalence of Resistance Genes in Animal and Human Isolates

This compound resistance has been increasingly reported in bacteria isolated from a variety of animal sources globally. The floR gene is frequently identified as a primary determinant of this compound resistance, particularly in Gram-negative bacteria . Its prevalence has been observed in Escherichia coli from cattle, poultry, and pigs, as well as in Klebsiella pneumoniae and Vibrio cholerae .

Data on the prevalence of this compound resistance genes in animal isolates highlight the widespread nature of this issue. For example, a study examining bacteria of animal origin found floR in 91.74% of this compound-resistant strains, while cfr was detected in a smaller percentage (4.59%) . Other genes like fexA, fexB, and optrA were not commonly detected in that specific study . In porcine Escherichia coli isolates in Taiwan, the prevalence of this compound resistance increased significantly from 39.2% in 2003 to 78.3% in 2007, with floR being present in 82.9% of resistant isolates . In a study of Staphylococcus isolates, fexA and cfr were found in isolates from animal sources, with some isolates carrying both genes, often located on plasmids .

Studies in yaks and herdsmen in the Tibetan pasture found this compound resistance in Escherichia coli isolates from both populations. The floR gene was detected in 87% of this compound-resistant isolates from yaks and in isolates from herdsmen, despite this compound being prohibited for human use, suggesting potential transmission between animals and humans . Similarly, this compound resistance and the presence of the floR gene have been reported in MDR Enterobacterales from canine and feline clinical samples, indicating the spread of resistance in companion animals .

While this compound is primarily a veterinary antibiotic, the detection of this compound resistance genes in human isolates raises public health concerns . Although one study found no fexA or cfr genes in human Staphylococcus isolates with elevated this compound MICs, other research has identified floR in human clinical isolates, sometimes with genetic patterns similar to those found in animal isolates .

Table 1: Prevalence of Selected this compound Resistance Genes in Animal Isolates

Animal SourceBacterial SpeciesResistance Gene(s) ScreenedPrevalence of Gene(s) in Resistant IsolatesRelevant FindingsSource
Animal OriginGram-negative bacillifloR, cfr, fexA, fexB, optrAfloR: 91.51%, cfr: 4.72%floR was the main epidemic resistance gene.
PigsEscherichia colifloR, cmlA, cat-1, cat-2, cat-3floR: 82.9% (in resistant isolates)Prevalence of this compound resistance increased from 39.2% (2003) to 78.3% (2007).
AnimalsStaphylococcusfexA, cfrfexA: 10/11, cfr: 6/11Genes often found on plasmids; some isolates carried both.
YaksEscherichia colifloR, cfr, cmlA, fexA, pexA, estDL136floR: 14/16 (in resistant isolates)floR detected in yak and human isolates.
ChickensEscherichia coliflo (floR)4% (of clinical isolates)flo gene detected in clinical isolates despite no therapeutic use in chickens.
Scallop larvaeVibrio, PseudoalteromonasfloR, fexA76.9% (of resistant isolates)High incidence of co-resistance to other antibiotics.

Impact on Microbiome Diversity and Colonization Resistance

This compound administration can significantly impact the composition and diversity of the microbiome in animals and aquatic environments. Studies have shown that this compound treatment can lead to a reduction in microbial diversity, acting as a stressor on the bacterial community .

In neonatal chickens, oral administration of this compound significantly affected cecal colony structures, reducing the abundance of beneficial bacteria like Lactobacillus and Bacteroidetes while increasing levels of Clostridia, Clostridium, and Dorea . This alteration in the gut microbiota can reduce intestinal colonization resistance, making the host more susceptible to colonization by pathogens such as Salmonella enterica serovar Enteritidis . This compound administration was shown to increase the loads of S. Enteritidis in cecal contents, spleen, and liver, and prolong its residence .

In aquaculture settings, this compound exposure has also been shown to cause gut microbiota dysbiosis in species like Chinese mitten crabs and channel catfish . High concentrations of this compound significantly decreased microbial diversity in the crab intestine . In channel catfish, this compound feeding led to a significant increase in the abundance of the phylum Proteobacteria and a decrease in Firmicutes and Bacteroidetes . These shifts in microbial populations can disrupt intestinal homeostasis .

The disturbance of the microbiome by this compound treatment can thus induce microbiome-mediated colonization resistance issues and increase the risk of infection by opportunistic or resistant pathogens .

Monitoring and Surveillance of this compound Resistance

Monitoring and surveillance of antimicrobial resistance, including resistance to this compound, are crucial for understanding its prevalence, trends, and dissemination pathways. Integrated surveillance programs that collect data from bacterial isolates from animals, food, and humans are recommended to provide a comprehensive view of resistance patterns .

Several countries have established integrated surveillance programs for antimicrobial resistance in foodborne bacteria, which include monitoring resistance in isolates from food-producing animals . These programs often involve standardized methods for testing susceptibility to various antimicrobials, including this compound .

Surveillance efforts have documented the prevalence of this compound resistance genes in various animal populations . Continuous monitoring is needed to track the emergence and spread of resistance genes, particularly those located on mobile genetic elements that can facilitate transfer between bacterial species and potentially between animals and humans . The detection of this compound resistance genes in human isolates, despite its veterinary-only use, underscores the importance of a "One Health" approach to surveillance, integrating data from human, animal, and environmental sources .

Ongoing surveillance helps to identify trends in resistance, assess the impact of antimicrobial use policies, and inform strategies to mitigate the spread of this compound resistance and associated multidrug resistance .

Table 2: Examples of Findings from this compound Resistance Surveillance

Source of IsolatesGeographic Region (if specified)Key Findings Regarding this compound ResistanceSource
Animal-derived bacteriaChinafloR was the predominant resistance gene (91.74%); cfr also detected (4.59%).
E. coli from healthy pigsTaiwanPrevalence of this compound resistance increased from 39.2% (2003) to 78.3% (2007); floR prevalent in resistant isolates.
Staphylococcus from animals and humansNot specifiedfexA and cfr found in animal isolates; not detected in human isolates with elevated MICs.
E. coli from yaks and herdsmenTibetan pasture, ChinaThis compound resistance and floR detected in isolates from both yaks and herdsmen, suggesting potential transmission.
E. coli from sick chickensNot specifiedLow percentage (4%) of clinical isolates showed this compound resistance and carried the flo gene, despite no therapeutic use in chickens.
MDR Enterobacterales from dogs and catsGreeceConsiderable prevalence (17.9%) of this compound-resistant isolates, mainly attributed to plasmid-mediated floR.
E. coli from cattle and pigsAustraliaThis compound resistance observed in E. coli from feedlot cattle (1.5%), grass-fed cattle (1.5%), and pigs (>30%).

Toxicological Effects and Mechanisms

Cellular and Molecular Toxicity

Florfenicol exposure can induce a range of toxic effects at the cellular and molecular levels, impacting fundamental cellular processes.

Mitochondria are critical organelles involved in energy metabolism and other vital cellular processes. this compound has been shown to inhibit mitochondrial protein synthesis by binding to the mitoribosome, analogous to its action on bacterial ribosomes. This inhibition can lead to mitochondrial dysfunction, characterized by decreased mitochondrial membrane potential and impaired activity of mitochondrial respiratory chain complexes, particularly Complex I and IV. Consequently, cellular ATP biosynthesis is reduced, disrupting cellular energy metabolism. Studies in P19 embryonic stem cells have revealed that this compound disrupts mitochondrial dynamics, leading to increased elongation, larger mitochondrial size, and disrupted cristae structure, alongside a dose-dependent reduction in mitochondrial numbers. This mitochondrial damage is suggested to play a significant role in this compound-induced toxicity, including potential links to embryonic toxicity. The impaired mitochondria can also contribute to the generation of reactive oxygen species (ROS).

This compound exposure is known to induce oxidative stress in various tissues and organisms. This is often evidenced by an increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation and cellular damage. Concurrently, the activity and levels of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) are often significantly reduced following this compound exposure. For instance, studies in chicks demonstrated that this compound significantly increased MDA content in renal tissue while reducing levels of GSH, SOD, and CAT. Similarly, increased MDA levels and decreased SOD, GSH-Rd, and GPx levels were observed in the liver of this compound-treated broilers. This imbalance between pro-oxidants and antioxidants indicates a compromised cellular defense system against oxidative damage.

Table 1: Effects of this compound on Oxidative Stress Markers in Renal Tissue of Chicks

MarkerThis compound ExposureChangeSignificance (P-value)Reference
MDAAll dosesIncreased< 0.05 or < 0.01
GSHAll dosesReduced< 0.05 or < 0.01
SODAll dosesReduced< 0.05 or < 0.01
CATAll dosesReduced< 0.05 or < 0.01

Table 2: Effects of this compound on Oxidative Stress Markers in Liver of Broilers

MarkerThis compound ExposureChangeReference
MDAThis compound groupIncreased
SODThis compound groupDecreased
GSH-RdThis compound groupDecreased
GPxThis compound groupDecreased

This compound can modulate inflammatory responses, although the effects can vary depending on the context and concentration. The NF-κB signaling pathway is a key regulator of inflammatory responses. Studies have shown that this compound can influence the expression of genes related to the inflammatory response, including nf-κb, nlrx1, pycard, caspase 1, and il-1β. The direction of gene expression changes (upregulation or downregulation) can be dependent on factors such as temperature and this compound concentration. this compound has also been reported to affect the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. While some studies suggest this compound may have anti-inflammatory properties by reducing cytokine production, others indicate it can contribute to inflammatory responses, potentially through mechanisms involving oxidative stress and NF-κB activation.

This compound has been shown to impact immune cell proliferation and activity, contributing to its immunotoxic potential. Research indicates that this compound can induce cell cycle arrest and inhibit the proliferation of hematopoietic cells and lymphocytes. This can lead to a decrease in the viability and proliferation of immune cells, affecting both humoral and cellular immunity. Studies in mice have demonstrated that this compound can cause hypoplasia and atrophy of the spleen and thymus, organs crucial for immune cell development and function. this compound has also been reported to decrease phagocytic activity of immune cells.

This compound exposure has been linked to DNA damage and the induction of apoptosis (programmed cell death). Studies have shown that this compound can lead to alterations in the expression of genes related to DNA damage and apoptosis, such as pi3k, akt, foxo1, tp53, bcl-2, bax, apaf-1, caspase 9, and caspase 3. this compound is reported to induce cell damage, halt the cell cycle, and inhibit cell division and proliferation, ultimately leading to apoptosis. Excessive apoptosis of renal cells has been observed in chicks treated with this compound, contributing to kidney injury.

Impact on Immune Cell Proliferation and Activity

Organ-Specific Toxicity (e.g., hepatotoxicity, renal toxicity, immunotoxicity)

This compound can exert toxic effects on specific organs, with the liver, kidneys, and immune system being notable targets.

Hepatotoxicity: this compound has been shown to induce hepatotoxicity in various animal species. This can manifest as histopathological changes in liver tissue, such as degeneration of hepatocytes and perivascular cuffing. Elevated levels of liver enzymes in serum can also indicate this compound-induced liver damage. Oxidative stress is considered to play a major role in this compound-induced hepatotoxicity.

Renal Toxicity: The kidneys are also susceptible to this compound toxicity. this compound can cause renal injury characterized by damage to renal tubules, cell atrophy, and enlarged cell gaps. Increased levels of renal function markers such as uric acid, blood urea (B33335) nitrogen (BUN), and creatinine (B1669602) in serum can indicate kidney damage. Oxidative stress and increased apoptosis of renal cells are implicated in this compound-induced nephrotoxicity.

Immunotoxicity: As mentioned in section 5.1.4, this compound can induce immunotoxicity by affecting immune cell populations and activity. This includes reduced proliferation and viability of lymphocytes, decreased phagocytic activity, and effects on immune organ morphology. this compound has been shown to induce more severe immunotoxicity compared to other amphenicols like chloramphenicol (B1208) and thiamphenicol (B1682257) in some studies.

Table 3: Organ-Specific Toxic Effects of this compound

Organ SystemObserved EffectsRelevant MechanismsSpecies Studied (Examples)References
LiverHepatocyte degeneration, perivascular cuffing, elevated liver enzymesOxidative stress, impaired xenobiotic metabolism, energy metabolism disruptionBroilers, Nile Tilapia
KidneysRenal tubule damage, cell atrophy, enlarged cell gaps, elevated renal markersOxidative stress, increased apoptosisChicks, Broilers, Fish
Immune SystemReduced immune cell proliferation and viability, decreased phagocytic activity, spleen and thymus atrophyInhibition of cell division and proliferation, induction of apoptosis, inflammatory modulationMice, Broiler chicken

Developmental and Reproductive Toxicity

Studies have indicated that this compound can exert adverse effects on both development and reproduction in various animal species. Evidence from animal experiments suggests some potential for adverse effects on sexual function and fertility, as well as on development .

In a two-generation reproductive study in rats, oral administration of this compound at 12 mg/kg/day for 90 days resulted in reduced epididymal weights, decreased pup survival, and reduced milk production . Another teratogenicity study in mice, where this compound was administered by gavage on days 6-15 of gestation at doses of 40, 120, or 400 mg/kg, showed signs of embryo lethality at the high dose .

This compound has also been shown to repress chicken embryonic development and induce early embryonic death . In controlled studies with broiler breeder flocks, treatment of hens with this compound at doses of 60 and 90 mg/kg resulted in decreased hatchability, with embryonic death observed as early as 5 days of development . This effect was reversible upon withdrawal of treatment, and toxicity correlated with total egg this compound concentrations, with an LC50 of 1.07 μg/g .

Maternal transfer of this compound has been shown to impact the development and disrupt metabolic pathways in the offspring of zebrafish (F1 generation) even without direct exposure of the offspring to the contaminant . Female zebrafish exposed to this compound at 0.05 mg/L and 0.5 mg/L for 28 days showed significantly decreased fecundity, and their F1 embryos exhibited reduced hatchability, increased mortality, and decreased body length . These developmental toxicities and metabolic disturbances in the F1 generation were linked to mitochondrial injury in the exposed F0 female zebrafish .

This compound can also induce malformations in the embryos of the adult sea urchin, Paracentrotus lividus .

Temperature can influence the developmental toxicity of this compound. In marine medaka (Oryzias melastigma) embryos, the highest concentration of this compound (1000 μg/L) decreased hatching success at 25 °C, while total inhibition of hatching was observed at 20 °C regardless of this compound concentration . The combined effects of this compound and temperature may disrupt mitochondrial function, impacting ATP production and leading to oxidative stress, inflammatory response, DNA damage, and apoptosis, ultimately reducing hatching rates and increasing mortality .

Transcriptomic and Proteomic Analyses in Toxicity Studies

Transcriptomic and proteomic analyses have been employed to elucidate the molecular mechanisms underlying this compound toxicity.

In P19 stem cells (P19SCs), which serve as a model system for investigating embryonic toxicity, this compound inhibited proliferation and pluripotency and repressed the formation of embryoid bodies . Transcriptome analysis using RNA-Seq identified 2,396 differentially expressed genes (DEGs) in this compound-treated P19SCs . These DEGs were significantly enriched in biological processes such as angiogenesis, embryonic organ development, and morphogenesis of organs . Pathway analysis indicated the involvement of five relevant pathways, notably the canonical Wnt pathway, in this compound-induced toxicity in pluripotent stem cells . Further analysis suggested the involvement of ubiquitin-mediated proteolysis, DNA replication, and cell cycle machinery in regulating pluripotency and proliferation in these cells .

Proteomic analysis in this compound-exposed P19SCs revealed 148 differentially expressed proteins . Functional analysis indicated that this compound interferes with biological processes associated with oxidative phosphorylation within the mitochondria . This compound was found to inhibit the expression of both nuclear DNA-encoded and mitochondrial DNA-encoded subunits of the electron transport chain . These findings highlight the significance of mitochondrial dynamics and the mitochondrial unfolded protein response in mediating the decreased proliferation viability and differentiation potential in P19SCs treated with this compound .

Transcriptome and proteome sequencing in chick livers exposed to this compound revealed significant changes in 1989 genes and 917 proteins . These altered genes and proteins were related to redox, glutathione transferase activity, and lipid metabolism . Specifically, changes in the glutathione signaling pathway (9 significantly different genes and 7 significantly different proteins) suggested that oxidative stress may occur in the liver, while alterations in the PPAR signaling pathway (13 significantly different genes and 18 significantly different proteins) may induce lipid metabolism disorder .

In wheat seedlings (Triticum aestivum L.) exposed to this compound, proteome analysis indicated that up-regulated proteins were highly involved in processes such as protein refolding, translation, oxidation-reduction, the tricarboxylic acid cycle (TCA cycle), reactive oxygen species metabolic process, cellular oxidant detoxification, and response to oxidative stress . Down-regulated proteins were primarily enriched in photosynthesis-related pathways . Metabolome analysis showed increased levels of most metabolites, including carbohydrates and amino acids . Combined analysis suggested that this compound stress stimulated the TCA cycle pathway and downregulated the photosynthesis pathway .

Hormetic Effects

Hormesis, a biphasic dose-response phenomenon characterized by a stimulatory effect at low doses and an inhibitory effect at high doses, has been observed with this compound exposure in certain organisms.

Exposure to this compound at μg/L to mg/L concentrations has induced hormetic effects in several algal species . While chromoplasts have been suggested as a potential target for this compound-induced effects in algae, the underlying molecular mechanisms responsible for this hormetic response are not yet fully understood .

At higher concentrations (mg/L), this compound exposure in different animal species has been shown to modify xenobiotic metabolism, antioxidant systems, and energy metabolism, leading to various toxic effects including hepatotoxicity, renal toxicity, immunotoxicity, developmental toxicity, reproductive toxicity, and obesogenic effects, alongside hormesis . Mitochondria and associated energy metabolism are suggested to be primary targets for this compound toxicity in animals, although further investigation is needed to fully understand long-term and multigenerational effects, especially at environmentally relevant concentrations .

The generation and spread of antibiotic-resistant bacteria and genes, closely associated with hormesis, are considered significant environmental health issues stemming from the overuse or misuse of antibiotics like this compound .

While some studies have reported low this compound doses increasing the body weight of certain species like Oreochromis niloticus and rats, this could potentially be related to hormetic effects .

Further in-depth investigations are warranted to reveal the long-term effects of this compound, particularly at environmental levels, and to fully elucidate the underlying mechanisms of its hormetic effects .

Novel Approaches and Research Directions

Combination Therapies and Modulatory Effects

Investigating florfenicol in combination with other antimicrobial agents or modulators is a key area of research aimed at achieving synergistic effects and expanding its utility against resistant pathogens.

Synergistic Antimicrobial Activity

Studies have demonstrated synergistic antimicrobial activity when this compound is combined with other antibiotics, including thiamphenicol (B1682257) and oxytetracycline (B609801). A synergistic-like interaction between this compound and thiamphenicol has been observed against Staphylococcus aureus. Enhanced antimicrobial activity of this combination was evaluated in clinical isolates of both Gram-negative and Gram-positive bacteria, showing that 43% of Pasteurella multocida tested were susceptible to the enhanced bactericidal effect. In chicken fowl cholera models, the this compound and thiamphenicol combination at lower dosages provided maximum protection in vivo.

Synergistic combinations of this compound with oxytetracycline have also been demonstrated in vitro against Pseudomonas aeruginosa. A dose-dependent increase of oxytetracycline uptake by this compound was observed in P. aeruginosa. The combination of this compound with oxytetracycline exhibited a synergistic effect (Fractional Inhibitory Concentration Index [FICI] ≤ 0.5) against 44% of P. aeruginosa isolates tested in vitro. Synergism (FICI ≤ 0.625) of this compound with oxytetracycline (47%), doxycycline (B596269) (69%), and erythromycin (B1671065) (56%) was also evident against swine pulmonary isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida.

Research also explores the use of efflux pump inhibitors (EPIs) in combination with this compound to overcome resistance mediated by efflux pumps. Studies have investigated whether combining EPIs could improve this compound antimicrobial activity against resistant strains of porcine Actinobacillus pleuropneumoniae and Pasteurella multocida. Five EPIs, including Carbonyl Cyanide Chlorophenylhydrazone (CCCP), omeprazole, Phenylalanine-arginine β-naphthylamide (PAβN), reserpine, and verapamil, were combined individually with this compound. CCCP demonstrated substantial improvement in antimicrobial activity, with this compound Minimum Inhibitory Concentration (MIC) reduction of ≥4 folds against resistant strains. With the combination of this compound and CCCP, 75% of A. pleuropneumoniae and 100% of P. multocida resistant isolates showed significantly reduced this compound MICs. Time-kill experiments verified the effect of CCCP, demonstrating a bactericidal effect in resistant A. pleuropneumoniae and a synergistic effect in resistant P. multocida.

Impact on Bacterial Membrane Permeability

This compound presumably elicits enhanced antimicrobial activity in combination therapies, in part, through the alteration of bacterial membrane permeability or efflux systems, leading to an increased intracellular concentration of the combined antibiotics. Alteration of bacterial cell membrane permeability by this compound to facilitate the bacterial uptake of other antimicrobial agents, such as thiamphenicol, has been demonstrated as a possible mechanism for synergy. this compound is known to alter cell permeability, which could impact the release and uptake of blood plasma ions. Results of ethidium (B1194527) bromide accumulation assays and RNA-seq have shown little evidence for the direct involvement of efflux pumps in the observed synergy, suggesting that membrane permeability changes may play a more significant role, although further investigation is required.

Formulation Technologies for Enhanced Efficacy

Improving the formulation of this compound is crucial for addressing its limitations, such as poor water solubility and bioavailability, and for optimizing its delivery to target sites.

Nanotechnology Applications

Nanotechnology offers promising avenues for enhancing this compound's efficacy through novel delivery systems. Nanostructures, defined as solid colloidal particles ranging from 1 to 1000 nm, can serve as drug carriers, containing this compound in dissolved, entrapped, or encapsulated form. Novel forms of administering this compound, such as nanoemulsions and polymeric nanoparticles (e.g., made of chitosan (B1678972) or poly(lactic-co-glycolic acid) [PLGA]), show great potential for enhancing its efficacy due to properties like controlled release, stability, and targeting ability. Nanoemulsions, in particular, can enhance this compound's solubility and bioavailability.

A this compound-loaded nanoemulsion (FF-NE) has been formulated and studied for its pharmacokinetic properties. This oil-in-water nanoemulsion significantly influenced the in vivo plasma profile of this compound in pigs. The in vivo absorption study in pigs indicated that the maximum plasma concentration (Cmax) was significantly higher with FF-NE, being 3.42 times higher than a marketed formulation. The relative bioavailability of the formulated nanoemulsion was up to 134.5% compared to the control group. Another novel nanoformulation, niosomal this compound (FLN), was developed to address the poor aqueous solubility of this compound for oral administration in poultry. FLN exhibited a substantially higher Cmax and significantly higher area under the curve (AUC0–t) compared to free this compound, as revealed by relative bioavailability studies.

Polymeric nanoparticles based on PLGA can offer a sustained release of this compound and provide targeted delivery to specific cells or tissues. Niosomes, composed primarily of non-ionic surfactants, could offer higher stability compared to liposomes. The determined encapsulation efficiency of prepared FLN formulations ranged from 65.72 ± 1.34 to 90.32 ± 0.97%, with particle sizes ranging from 246.5 ± 9.65 to 542.76 ± 6.4 nm.

Improvements in Solubility and Bioavailability

This compound's efficacy is limited by its poor solubility and poor bioavailability. Fast disintegrating tablets compressed from this compound-loaded solid dispersions (FF-SD-FDTs) have been explored to improve the dissolution rate and oral bioavailability of this compound. Utilizing appropriate preparation methods and carriers, solid dispersions of this compound were prepared by solvent evaporation, and the fast disintegrating tablets were prepared by the direct compression method. FF-SD-FDTs significantly improved drug dissolution and dispersion of this compound in vitro compared to conventional tablets. A pharmacokinetics study in German shepherd dogs proved that the AUC0-∞ and Cmax values of FF-SD-FDTs were 1.38 and 1.38 times more than conventional tablets, respectively.

Nanoemulsions have also been shown to enhance the solubility and bioavailability of this compound. Oral nanoemulsions of this compound exhibited a peak concentration (Cmax) 3.42 times higher than the commercial formulation, with a relative bioavailability of 134.5% in pigs.

Synthesis Pathways and Green Chemistry Approaches

Research into the synthesis of this compound includes exploring novel pathways and incorporating green chemistry principles to develop more efficient and environmentally friendly production methods. This compound is a synthetic fluorinated analog of thiamphenicol.

Existing industrial methods for producing this compound primarily involve two main synthetic routes starting from D-4-Methylsulfonylphenyl serine ethyl ester. These routes typically involve a series of reactions including reduction, oxazoline (B21484) formation, fluorination using a reagent like Ishikawa reagent, hydrolysis, and dichloro acetylation.

Novel approaches aim to develop more sustainable synthesis methods. One such approach presents an innovative and environmentally friendly method for synthesizing this compound utilizing readily available raw materials and employing inexpensive, recyclable solid catalysts such as hydrotalcite and hydroxyapatite (B223615). This synthetic route involves transformations such as hydrolysis, cyclization, and fluorination, illustrating the chemical pathways used to convert thiamphenicol into this compound. The process integrates cyclization reactions using copper hydroxyapatite as a catalyst, highlighting the advantages of heterogeneous catalysis, including ease of separation and recycling, which reduces the environmental footprint.

Another chemo-enzymatic approach for the stereoselective synthesis of thiamphenicol and this compound from enantiomerically pure cyanohydrin has been described. This method utilizes an enzymatic catalyzed asymmetric cyanation reaction as the starting point.

Research also focuses on improving atom economy and avoiding pollution. A new synthesizing method utilizing chiral amine closed-ring aziridine (B145994) three-membered ring employs a physical separation method to purify chiral aminoketone and uses selective reduction and configuration conversion to obtain this compound, which is reported to greatly improve atom economy and avoid wastewater pollution caused by existing processes.

The principles of green chemistry, which aim to produce less hazardous and environmentally benign chemicals with high atom economy and minimal waste, are being considered in the design and synthesis of antimicrobial agents, including fluoroquinolones, and these principles are relevant to the development of sustainable this compound synthesis methods.

This compound is a broad-spectrum antibiotic widely used in veterinary medicine and aquaculture. It is a fluorinated derivative of thiamphenicol, designed to overcome some of the limitations of chloramphenicol (B1208), particularly concerning residue concerns. this compound exerts its antibacterial effect by binding to the A site of the 23S rRNA in the 50S subunit of the 70S ribosome, thereby inhibiting bacterial protein synthesis and proliferation.

Eco-Friendly Synthetic Routes (e.g., solid catalysts)

The development of eco-friendly synthetic routes for this compound is driven by the need to minimize the environmental impact of its production. Traditional methods, such as those involving copper sulfate, can generate significant wastewater pollution. Novel approaches focus on utilizing inexpensive, recyclable solid catalysts, such as hydrotalcite and hydroxyapatite. These heterogeneous catalysts enhance reaction efficiency and are easily separable, contributing to a more sustainable synthesis process. For example, a synthetic route starting with the hydrolysis of thiamphenicol and incorporating cyclization reactions catalyzed by copper hydroxyapatite has been explored as an environmentally friendly method. The use of solid catalysts with specific surface areas can enhance their catalytic activity, improving the efficiency of the chemical reactions involved in this compound synthesis.

Defluorination Mechanisms and Pathways

Defluorination is a critical process for the elimination of this compound's potential antibiotic resistance and detrimental environmental effects, as incomplete dehalogenation can result in toxic byproducts. Research into defluorination mechanisms and pathways is crucial for developing effective degradation strategies. Studies have investigated the defluorination of this compound using sulfidated nanoscale zerovalent iron (S-nZVI). Experimental data and density functional theory (DFT) calculations have revealed multiple dechlorination-promoted defluorination pathways. One predominant pathway involves the indirect, spontaneous hydrolysis of dideschloro this compound (ddFF), a product of sequential dechlorination. This hydrolysis is initiated by intramolecular attack from a carbonyl oxygen to an alkyl fluorine. Other pathways involve reductive defluorination facilitated by S-nZVI and minor, more rapid pathways mediated by reactive carbanion intermediates formed during dechlorination. The removal of chlorine atoms appears to facilitate the defluorination of this compound and its dechlorinated byproducts.

Environmental Fate and Impact Research

The widespread use of this compound in aquaculture and veterinary medicine has led to its detection in the environment globally, raising concerns about its fate and impact.

Occurrence in Aquatic Environments

This compound has been detected in aquatic environments worldwide, including rivers, lakes, and coastal waters, primarily due to its use in aquaculture and livestock farming. this compound residues are relatively stable in aquatic systems under typical environmental conditions. Detected concentrations can vary significantly depending on the location and proximity to sources like aquaculture farms. For instance, detected concentrations in the Yangtze River basin were reported at 89.5 ng/L, while the residual concentration around some aquacultural farms in China was as high as 11 mg/L. Studies have also reported this compound concentrations in animal farm effluent, river water, and pond water, with maximum concentrations reaching up to 2.84 µg/L in pond water.

Here is a table summarizing some reported occurrences of this compound in aquatic environments:

LocationSample TypeReported Concentration RangeReference
Yangtze River basinWater89.5 ng/L
Three Gorges ReservoirWater46.6 ng/L
Songhua River basinWater3.3 ng/L
Dalian Bay aquacultural farmsWatersUp to 11 mg/L
Puyu Huapi Fjord, ChileAquacultural waterUp to 23.1 ng/L
Animal farm effluentWaterUp to 0.95 µg/L
River waterWaterUp to 2.40 µg/L
Pond waterWaterUp to 2.84 µg/L

Effects on Aquatic Organisms and Ecosystems

This compound can have adverse effects on non-target aquatic organisms and disrupt the balance of aquatic ecosystems. Studies have investigated its toxicity to various aquatic life, including bacteria, algae, invertebrates, and fish. this compound has been shown to inhibit the growth of certain microalgae species. For example, studies on Tetraselmis chuii showed a 96 h IC50 value of 6.06 mg/L for growth inhibition by this compound. Another study found that this compound had a stronger adverse effect on duckweed (Lemna minor) and green algae (Scenedesmus vacuolatus) compared to marine bacteria (Vibrio fischeri) and crustaceans (Daphnia magna). The EC50 values for Lemna minor and Scenedesmus vacuolatus were 2.96 mg/L and 18.0 mg/L, respectively, while for Vibrio fischeri and Daphnia magna they were 29.4 mg/L and 337 mg/L, respectively. While some risk assessments suggest potential short-term inhibitory effects on sensitive algae and bacteria, significant impacts on fish and invertebrate populations are generally not expected under typical exposure conditions. However, even if effects on algae and bacteria occur, they are often considered localized and temporary due to the inhibitory nature of this compound and the functional redundancy in these communities.

Here is a table summarizing some reported toxicity data of this compound on aquatic organisms:

OrganismEffect CriterionMetric (e.g., EC50, IC50)Value (mg/L)Reference
Tetraselmis chuiiGrowth inhibition96 h IC506.06
Lemna minorAdverse effectEC502.96
Scenedesmus vacuolatusAdverse effectEC5018.0
Vibrio fischeriAdverse effectEC5029.4
Daphnia magnaAdverse effectEC50337
Chlorella pyrenoidosaGrowth inhibitionEC50215
Isochrysis galbanaGrowth inhibitionEC501.3-8
Tetraselmis chuiGrowth inhibitionEC501.3-8

Antibiotic Resistance Gene Spread in Environmental Microbiomes

The presence of this compound in the environment contributes to the selection and spread of antibiotic resistance genes (ARGs) in environmental microbiomes. This is a significant concern for both ecological health and potential risks to human health through the transfer of resistance genes. this compound use can promote shifts in microbial communities and increase the abundance of ARGs. Key this compound resistance genes include floR, fexA, fexB, pexA, cfr, optrA, and poxtA. Many of these resistance genes are found on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons, which facilitate their horizontal transfer between different bacterial species. Studies in aquatic microcosms have shown that the addition of this compound can significantly increase the abundance of floR and optrA genes in both water and sediment. The abundance of these genes can increase by several orders of magnitude depending on the this compound concentration and exposure time. Research in animal farms has also revealed a high prevalence of this compound resistance genes like floR and fexA in fecal samples, with mobile genetic elements playing a crucial role in their dissemination. The spread of these ARGs in environmental microbiomes, including those in soil and aquatic systems, is a pressing environmental health issue linked to the overuse or misuse of antibiotics like this compound.

Future Perspectives in Florfenicol Research

Addressing Antimicrobial Resistance Challenges

The emergence and spread of antimicrobial resistance (AMR) are significant challenges associated with florfenicol use. Research indicates that the intensive use of this compound in veterinary medicine and aquaculture has led to a rapid increase in this compound-resistance-encoding genes in environmental and microbial populations. Plasmid-mediated genes, such as floR, are particularly concerning as they can be horizontally transferred, potentially co-acquiring other resistance genes.

Future research needs to focus on several key areas to address this compound resistance. Extensive surveillance studies are essential, particularly in companion animals where current data are limited, to understand the distribution of multidrug-resistant (MDR) strains and their association with prior antibiotic treatment. Continuous monitoring of antibiotic resistance profiles is needed to investigate the distribution of this compound resistance under the pressure of commonly used agents.

Furthermore, research into the molecular mechanisms driving resistance is crucial. Studies have shown that this compound can select for resistance to other antibiotics, including fluoroquinolones and cephalosporins, linked to mutations in SOS-box genes and increased multidrug efflux pump activity. Mutations in regulatory genes like acrR, emrR, and robA may trigger efflux pump activation, leading to increased phenotypic resistance. Future studies should delve deeper into these genetic and regulatory mechanisms to inform strategies for mitigating resistance development. Exploring novel drug delivery systems, such as nanotechnology, is also a promising avenue to enhance this compound's therapeutic efficacy while potentially minimizing the selection for resistance.

Understanding Long-Term and Multi-generational Effects

While the ecotoxicity of this compound has been reported in various species, further in-depth investigations are warranted to fully understand its long-term and multi-generational effects, especially at environmental concentrations. this compound has been detected in the aquatic environment globally due to its widespread use.

Future research should aim to reveal the impacts of this compound exposure across whole life cycles and multiple generations in various organisms. This is particularly important for evaluating potential hormetic effects, where low doses may have stimulatory effects while high doses are inhibitory. Understanding these long-term consequences is vital for environmental risk assessment and the regulation of this compound use. Studies investigating the effects of early life exposure on toxicity, gut microbiota, and metabolome, as explored in some research, provide a foundation for understanding these prolonged impacts.

Elucidating Molecular Mechanisms of Toxicity

Concerns regarding the effects and health risks of this compound on target and non-target organisms highlight the need for further research into its molecular mechanisms of toxicity. While mitochondria and associated energy metabolism are suggested as primary targets for this compound toxicity in animals, the underlying mechanisms, particularly for effects like hormesis in algae or embryonic toxicity, are not fully understood and require further investigation.

Research has begun to explore the molecular pathways involved in this compound-induced toxicity. For instance, studies in stem cells have shown that this compound can inhibit proliferation and differentiation, potentially by disrupting signaling pathways like the canonical Wnt pathway and affecting genes involved in DNA replication and the cell cycle. However, further experiments are needed to validate these findings and fully elucidate the mechanisms underlying this compound-induced embryonic toxicity. High levels of this compound have been shown to modify xenobiotic metabolism, antioxidant systems, and energy metabolism, leading to various toxic effects, including hepatotoxicity, renal toxicity, immunotoxicity, developmental toxicity, reproductive toxicity, and obesogenic effects in different animal species. Future research should continue to investigate these molecular targets and pathways to provide a comprehensive understanding of this compound's toxicological profile.

Exploring Novel Therapeutic Applications and Modulators

The potential for exploring novel therapeutic applications and modulators for this compound represents another important area for future research. While primarily used as a bacteriostatic agent inhibiting protein synthesis, this compound has also been reported to possess anti-inflammatory properties by reducing immune cell proliferation and cytokine production. This suggests potential for applications beyond its direct antimicrobial action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.